molecular formula C15H19ClN2O2S B4286846 N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Cat. No. B4286846
M. Wt: 326.8 g/mol
InChI Key: GDPHVDMJBQYFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide, also known as compound 1, is a synthetic compound that has been the subject of scientific research due to its potential medicinal properties. This compound belongs to the class of spirocyclic compounds and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide 1 is not fully understood, but it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin, dopamine, and norepinephrine. It may also interact with ion channels and receptors in the brain to produce its therapeutic effects.
Biochemical and Physiological Effects
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide 1 in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for research on N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide 1. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticonvulsant and anxiolytic agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

Compound 1 has been the subject of scientific research due to its potential medicinal properties. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2S/c1-11-2-3-12(16)10-13(11)17-14(21)18-6-4-15(5-7-18)19-8-9-20-15/h2-3,10H,4-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPHVDMJBQYFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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